molecular formula C9H11N3O2 B12717101 3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone CAS No. 126268-08-4

3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone

Cat. No.: B12717101
CAS No.: 126268-08-4
M. Wt: 193.20 g/mol
InChI Key: MYWOKQJVYIXCCC-JXMROGBWSA-N
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Description

3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone is a compound that features a unique structure combining a pyrrole ring with an oxazolidone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone typically involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-oxazolidone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 1-methylpyrrole-2-carbaldehyde and 2-oxazolidone.

    Catalyst: Commonly used catalysts include acids or bases, depending on the desired reaction pathway.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Mild temperatures (room temperature to 50°C) and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidone ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinones or pyrrole derivatives.

    Reduction: Formation of reduced pyrrole or oxazolidone derivatives.

    Substitution: Formation of substituted oxazolidones or pyrrole derivatives.

Scientific Research Applications

3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Oxazolidinone Derivatives: Compounds like linezolid and tedizolid, which are used as antibiotics.

Uniqueness

3-((1-Methylpyrrol-2-ylmethylene)amino)-2-oxazolidone is unique due to its combined pyrrole and oxazolidone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

126268-08-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H11N3O2/c1-11-4-2-3-8(11)7-10-12-5-6-14-9(12)13/h2-4,7H,5-6H2,1H3/b10-7+

InChI Key

MYWOKQJVYIXCCC-JXMROGBWSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N2CCOC2=O

Canonical SMILES

CN1C=CC=C1C=NN2CCOC2=O

Origin of Product

United States

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